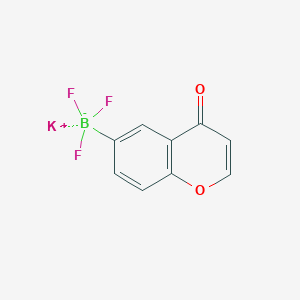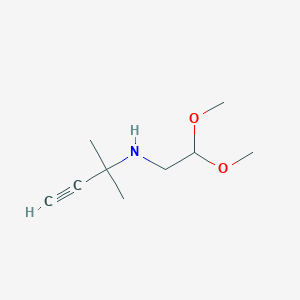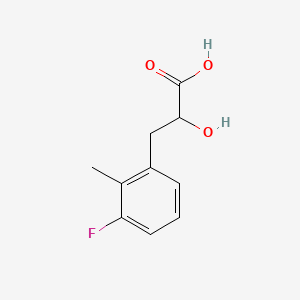![molecular formula C10H15IO B13474793 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane](/img/structure/B13474793.png)
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{3-Iodobicyclo[111]pentan-1-yl}oxane is a chemical compound characterized by the presence of an iodinated bicyclo[111]pentane ring attached to an oxane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane typically involves the reaction between alkyl iodides and propellane. This reaction is performed under light-enabled conditions, which do not require catalysts, initiators, or additives. The reaction is clean and efficient, often yielding products with around 90% purity that can be used directly in further transformations .
Industrial Production Methods
The industrial production of this compound can be scaled up to milligram, gram, and even kilogram quantities using the same light-enabled reaction between alkyl iodides and propellane. This method is advantageous due to its simplicity and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The conditions for these reactions vary depending on the desired transformation but often involve standard laboratory techniques.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions.
Industry: Used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism by which 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane exerts its effects involves interactions with molecular targets and pathways. The bicyclo[1.1.1]pentane ring can mimic the para-substituted benzene ring, allowing it to interact with biological molecules in a similar manner. This mimicry can influence various biochemical pathways and molecular targets, making it a valuable tool in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}butanenitrile
- 4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane
- 3-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxetane
Uniqueness
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}oxane is unique due to its combination of the iodinated bicyclo[1.1.1]pentane ring and the oxane moiety. This structure provides distinct chemical and physical properties that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C10H15IO |
|---|---|
Poids moléculaire |
278.13 g/mol |
Nom IUPAC |
4-(3-iodo-1-bicyclo[1.1.1]pentanyl)oxane |
InChI |
InChI=1S/C10H15IO/c11-10-5-9(6-10,7-10)8-1-3-12-4-2-8/h8H,1-7H2 |
Clé InChI |
XPWPGEOIZMUZTB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1C23CC(C2)(C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluoro-5-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13474729.png)







![1-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanamine hydrochloride](/img/structure/B13474796.png)

![3,3-Dimethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B13474800.png)


